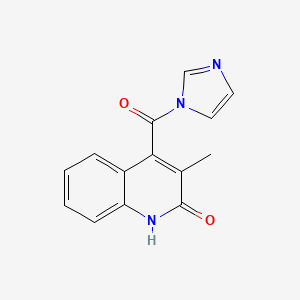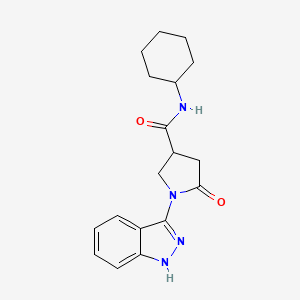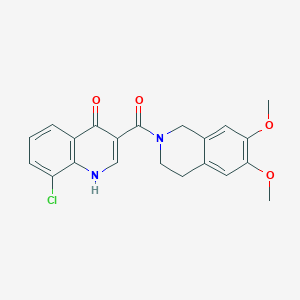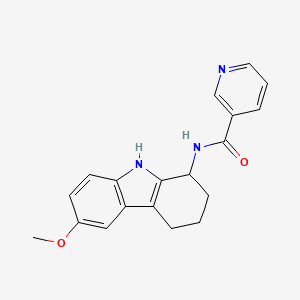![molecular formula C21H25NO6 B11007947 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid](/img/structure/B11007947.png)
3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid is a complex organic compound with a unique structure that combines elements of chromene and pentanoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid typically involves multiple steps:
Formation of the Chromene Derivative: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diene under acidic conditions.
Attachment of the Propanamido Group: The chromene derivative is then reacted with 3-bromopropanoic acid in the presence of a base to form the propanamido intermediate.
Final Coupling: The intermediate is coupled with 3-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amido and ester functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chromene moiety could interact with aromatic residues in proteins, while the amido and carboxylic acid groups could form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-oxopentanoic acid: A simpler analog lacking the chromene moiety.
4-Oxo-2H-chromene-7-carboxylic acid: Contains the chromene structure but lacks the extended pentanoic acid chain.
2-(4-Oxo-2H-chromen-7-yl)acetic acid: Similar chromene structure with a shorter acetic acid chain.
Uniqueness
The uniqueness of 3-Methyl-2-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]pentanoic acid lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of both chromene and pentanoic acid derivatives in a single molecule provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C21H25NO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]pentanoic acid |
InChI |
InChI=1S/C21H25NO6/c1-4-11(2)18(20(24)25)22-19(23)12(3)27-13-8-9-15-14-6-5-7-16(14)21(26)28-17(15)10-13/h8-12,18H,4-7H2,1-3H3,(H,22,23)(H,24,25)/t11-,12?,18+/m0/s1 |
InChI Key |
SVYHFIUVFJSAER-APGDPANTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11007878.png)
![N-[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]glycine](/img/structure/B11007885.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid](/img/structure/B11007895.png)
![methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate](/img/structure/B11007896.png)
![N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B11007904.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B11007913.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B11007917.png)

![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11007925.png)


![methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007954.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11007958.png)
